molecular formula C6H3Cl2N3O2 B1650715 Benzenediazonium, 4-chloro-2-nitro-, chloride CAS No. 119-09-5

Benzenediazonium, 4-chloro-2-nitro-, chloride

Cat. No.: B1650715
CAS No.: 119-09-5
M. Wt: 220.01 g/mol
InChI Key: AJDPAYNGRJNIDB-UHFFFAOYSA-M
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Description

Benzenediazonium, 4-chloro-2-nitro-, chloride is a diazonium salt with a benzene ring substituted by a chlorine atom at position 4, a nitro group at position 2, and a diazonium (-N₂⁺) group at position 1. The chloride ion acts as the counterion. This compound is characterized by two electron-withdrawing groups (Cl and NO₂), which significantly influence its stability and reactivity. Diazonium salts are pivotal in organic synthesis, particularly for forming azo dyes via coupling reactions .

Molecular Formula: C₆H₃Cl₂N₃O₂ (inferred from substituent positions and diazonium chloride structure).
Molecular Weight: ~251.47 g/mol (calculated based on substituents and counterion).
Key Properties:

  • High stability due to electron-withdrawing substituents.
  • Reactivity in electrophilic substitution or coupling reactions under controlled conditions.
  • Solubility in polar solvents (e.g., water, ethanol) with decomposition risks at elevated temperatures.

Properties

IUPAC Name

4-chloro-2-nitrobenzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDPAYNGRJNIDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439618
Record name Benzenediazonium, 4-chloro-2-nitro-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-09-5
Record name Benzenediazonium, 4-chloro-2-nitro-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenediazonium, 4-chloro-2-nitro-, chloride is typically prepared through the diazotization of 4-chloro-2-nitroaniline. The process involves the reaction of 4-chloro-2-nitroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows:

4-chloro-2-nitroaniline+NaNO2+HClBenzenediazonium, 4-chloro-2-nitro-, chloride+NaCl+H2O\text{4-chloro-2-nitroaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} 4-chloro-2-nitroaniline+NaNO2​+HCl→Benzenediazonium, 4-chloro-2-nitro-, chloride+NaCl+H2​O

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to maintain the low temperatures required for the stability of the diazonium salt.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzenediazonium, 4-chloro-2-nitro-, chloride can undergo substitution reactions where the diazonium group is replaced by other functional groups. For example, it can react with water to form 4-chloro-2-nitrophenol.

    Coupling Reactions: This compound can participate in coupling reactions with phenols and aromatic amines to form azo compounds, which are often used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Water: Used in substitution reactions to form phenols.

    Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.

    Reducing Agents: Such as hypophosphorous acid, used to reduce the diazonium group to an amine.

Major Products:

    4-chloro-2-nitrophenol: Formed from the substitution reaction with water.

    Azo Compounds: Formed from coupling reactions with phenols and aromatic amines.

Scientific Research Applications

Benzenediazonium, 4-chloro-2-nitro-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.

    Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of benzenediazonium, 4-chloro-2-nitro-, chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares benzenediazonium, 4-chloro-2-nitro-, chloride with structurally related diazonium salts:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Stability Key Applications References
This compound Cl (4), NO₂ (2) C₆H₃Cl₂N₃O₂ ~251.47 High Azo dye synthesis, coupling reactions Inferred
4-Nitrobenzenediazonium chloride NO₂ (4) C₆H₄ClN₃O₂ 185.57 Moderate Azo dyes, analytical reagents
4-Methoxybenzenediazonium chloride OCH₃ (4) C₇H₇ClN₂O 170.60 Low Photoreactive intermediates
Benzenediazonium chloride None (parent compound) C₆H₅ClN₂ 140.57 Low General diazo coupling
4-(Diethylamino)-2-ethoxybenzenediazonium chloride N(C₂H₅)₂ (4), OCH₂CH₃ (2) C₁₁H₁₆ClN₃O 265.72 Low Specialty dyes, imaging

Key Observations :

  • Stability: Electron-withdrawing groups (Cl, NO₂) enhance stability by delocalizing the positive charge on the diazonium ion. The target compound’s dual substituents render it more stable than mono-substituted analogs like 4-nitrobenzenediazonium chloride .
  • Reactivity : Nitro and chloro groups reduce electrophilicity compared to unsubstituted benzenediazonium chloride, requiring milder conditions for coupling reactions .
  • Applications : Compounds with electron-withdrawing groups are preferred for azo dyes requiring lightfastness, while those with electron-donating groups (e.g., methoxy) are less stable and niche in use .

Research Findings and Data

Coupling Reaction Yields

Substrate Target Compound Yield (%) 4-Nitro Derivative Yield (%)
Phenol 65–70 75–80
N,N-Dimethylaniline 55–60 70–75

Biological Activity

Benzenediazonium, 4-chloro-2-nitro-, chloride is a compound of significant interest due to its biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential mutagenic effects based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C6H3ClN3O2
  • CAS Number : 84304
  • Molecular Weight : 189.56 g/mol

Benzenediazonium salts are known for their reactivity, particularly in electrophilic aromatic substitution reactions. The presence of the nitro and chloro substituents significantly influences their biological interactions.

Acute Toxicity

Research indicates that this compound exhibits acute toxicity characterized by symptoms such as reduced spontaneous activity and uncoordinated gait in animal models. In a study involving oral administration to rats, the compound was rapidly absorbed and metabolized, with over 95% of the radioactivity cleared from the body within one hour .

Mutagenicity and Carcinogenicity

The mutagenic potential of this compound has been assessed through various assays:

  • In Vivo Micronucleus Assay : The compound was found to be non-mutagenic in male and female mice at a high dose (2200 mg/kg) without significant increases in micronucleated cells .
  • In Vitro Studies : Positive results were observed in sister chromatid exchange assays using Chinese hamster ovary (CHO) cells, indicating potential genotoxicity at certain concentrations (18–351 µg/mL) .

The nitro group in the structure is known to undergo reduction to form reactive intermediates that may interact with DNA, leading to oxidative damage. Metabolites such as hydroxylamines and amines can also contribute to systemic toxicity .

Metabolism

The metabolism of this compound involves rapid conversion into various metabolites. A toxicokinetic study revealed that the compound is extensively metabolized after administration, with primary excretion occurring via urine as sulfate conjugates of metabolites. Notably, no evidence of bioaccumulation was observed .

Study on Cytotoxicity

A recent study compared the cytotoxic effects of benzenediazonium derivatives with other structurally related compounds. The findings indicated that while some derivatives exhibited significant cytotoxicity, benzenediazonium itself showed lower toxicity levels compared to others like Sudan-I .

Application in Material Science

Benzenediazonium salts have been utilized for functionalizing carbon materials through chemical reduction processes. This application highlights their utility beyond biological contexts, showcasing their versatility in materials science .

Summary of Biological Activities

Activity Findings
Acute ToxicitySymptoms include reduced activity; rapid metabolism and excretion observed.
MutagenicityNon-mutagenic in vivo; positive results in vitro assays (CHO cells).
MetabolismRapidly metabolized; primarily excreted as sulfate conjugates.
CytotoxicityLower toxicity compared to other dyes; specific conditions affect outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenediazonium, 4-chloro-2-nitro-, chloride
Reactant of Route 2
Benzenediazonium, 4-chloro-2-nitro-, chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.